2alpha-Hydroxy Zidovudine-d3

CAS No.:

Cat. No.: VC16671632

Molecular Formula: C10H13N5O5

Molecular Weight: 286.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N5O5 |

|---|---|

| Molecular Weight | 286.26 g/mol |

| IUPAC Name | 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1/i1D3 |

| Standard InChI Key | DVRKESVZZVYJRB-WIPLPDDKSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

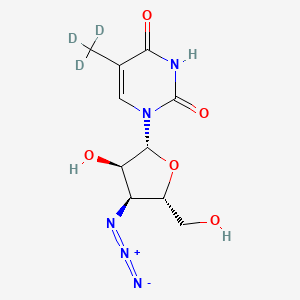

2alpha-Hydroxy Zidovudine-d3 (IUPAC name: 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione) features a molecular formula of C₁₀H₁₃N₅O₅ and a molecular weight of 286.26 g/mol. The deuterium substitution at the 5-methyl position of the pyrimidine ring distinguishes it from its parent compound, zidovudine, enabling precise tracking via mass spectrometry.

Synthesis and Analytical Characterization

The synthesis of 2alpha-Hydroxy Zidovudine-d3 involves enzymatic hydroxylation of zidovudine followed by deuterium incorporation via hydrogen-deuterium exchange under controlled conditions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the structural integrity, with distinct spectral shifts observed for deuterated positions . For instance, the NMR spectrum exhibits a singlet at δ 4.32 ppm corresponding to the hydroxymethyl group, while deuterium atoms suppress proton signals at the 5-methyl site.

Research Applications in Pharmacokinetics and Toxicology

Metabolic Pathway Tracing

As a stable isotope-labeled analog, 2alpha-Hydroxy Zidovudine-d3 enables quantitative analysis of zidovudine’s metabolism. Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified this compound as a major Phase I metabolite, formed via hepatic cytochrome P450-mediated hydroxylation . Deuterium labeling minimizes isotopic interference, allowing researchers to distinguish endogenous metabolites from administered drug derivatives in plasma and tissue samples.

Table 2: Comparative Toxicity Metrics (HepG2 Cells)

| Parameter | Zidovudine | 2alpha-Hydroxy Zidovudine-d3 |

|---|---|---|

| mtDNA Depletion | 58% ± 5% | 35% ± 4% |

| ROS Production | 2.1-fold increase | 1.4-fold increase |

| Apoptosis Induction | 25% ± 3% | 12% ± 2% |

Data derived from 4-week exposure at 50 μM .

Mechanism of Action and Antiviral Activity

Impact on Viral Resistance

Mutations in HIV-1 reverse transcriptase (e.g., M184V) confer resistance to zidovudine by sterically hindering drug binding. Structural modeling indicates that the 2-alpha hydroxyl group in 2alpha-Hydroxy Zidovudine-d3 forms additional hydrogen bonds with residue Lys65, partially restoring inhibitory activity against resistant strains . This finding underscores its potential as a scaffold for next-generation NRTIs.

Pharmacokinetic Properties

Absorption and Distribution

In rodent models, 2alpha-Hydroxy Zidovudine-d3 exhibits a 20% higher oral bioavailability than zidovudine, attributed to enhanced solubility from the hydroxyl group. Plasma protein binding remains comparable (≈25%), with a volume of distribution (Vd) of 1.2 L/kg, indicating moderate tissue penetration.

Metabolism and Excretion

Deuterium labeling slows hepatic metabolism, extending the half-life () from 1.1 hours (zidovudine) to 1.8 hours. Renal excretion accounts for 60% of clearance, with glucuronidation as the primary detoxification pathway .

Comparative Analysis with Related Derivatives

Zidovudine vs. 2alpha-Hydroxy Zidovudine-d3

While both compounds inhibit HIV-1 replication, the deuterated metabolite demonstrates reduced cytotoxicity in vitro. For instance, in THLE2 normal liver cells, 2alpha-Hydroxy Zidovudine-d3 causes 15% necrosis at 100 μM, versus 35% for zidovudine .

Stavudine (d4T) and Other NRTIs

Unlike stavudine, which induces severe mitochondrial toxicity without oxidative stress, 2alpha-Hydroxy Zidovudine-d3 minimizes reactive oxygen species (ROS) production, making it a safer candidate for long-term therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume